(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
Scientific Research Applications
Analgesic Properties
- Allodynia Treatment : A study demonstrated the efficacy of a high-efficacy 5-HT1A receptor agonist, structurally similar to the queried compound, in treating allodynia following spinal cord injury in rats, suggesting potential therapeutic applications in neuropathic pain management (Colpaert et al., 2004).
Material Science
- Structural and Optical Studies : Research on a compound with a similar structure provided insights into its crystal structure, molecular interactions, and thermal properties, relevant for materials science applications (Karthik et al., 2021).
Pharmacology
- Selective Agonist Research : Studies on derivatives of pyridinemethylamine, which share a similar structure, have shown enhanced 5-HT1A agonist activity, indicating potential in developing new drugs for treating depression (Vacher et al., 1999).
Antimicrobial Activity
- Antibacterial Applications : A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, related to the queried compound, revealed notable antimicrobial properties, indicating potential for developing new antibacterial agents (Mallesha & Mohana, 2014).
Antitubercular Activity
- Tuberculosis Treatment : Compounds structurally similar have shown efficacy against Mycobacterium tuberculosis, suggesting their potential in developing treatments for tuberculosis (Bisht et al., 2010).
Radiolabelling and Imaging
- SPECT Imaging : Research into related compounds for potential use in SPECT imaging to visualize the 5-HT2A receptor demonstrates the versatility of these compounds in diagnostic applications (Blanckaert et al., 2005).
Anticancer Research
- Leukemia Treatment : Derivatives of piperidine, related to the compound , have shown promise in inhibiting the growth of human leukemia cells, indicating potential applications in cancer treatment (Vinaya et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been described as inhibitors of ribosomal synthesis of pcsk9, a lipid regulator .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain biochemical processes .
Biochemical Pathways
Related compounds have been shown to affect the synthesis of pcsk9, a lipid regulator .
Result of Action
Related compounds have been shown to inhibit the synthesis of pcsk9, a lipid regulator .
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-20-8-5-16(14)23-12-6-9-21(10-7-12)17(22)13-3-1-2-4-15(13)19/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRPZAVMSOOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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